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2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride

Catalog No.
S6607761
CAS No.
1158328-72-3
M.F
C13H20Cl2N2O
M. Wt
291.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetam...

CAS Number

1158328-72-3

Product Name

2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride

IUPAC Name

2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide;hydrochloride

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

InChI

InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)11-6-7-12(10(3)8-11)15-13(17)9-14;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H

InChI Key

WOIWNBKEZIWULV-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CCl)C.Cl

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CCl)C.Cl

2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride is a chemical compound characterized by its molecular formula C12H16ClN2O·HCl and a molecular weight of 274.69 g/mol. This compound features a chloro group and a diethylamino substituent on a phenyl ring, making it structurally distinct. It is primarily recognized as an impurity reference material related to lidocaine, a widely used local anesthetic. The compound's systematic name reflects its complex structure, which includes both acetamide and aromatic components, contributing to its pharmacological properties .

The reactivity of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride can be attributed to the presence of the chloro group, which can undergo nucleophilic substitution reactions. For instance, in the presence of nucleophiles such as amines or alcohols, the chloro group can be replaced, leading to the formation of various derivatives. Additionally, the acetamide functional group may participate in hydrolysis under acidic or basic conditions, producing corresponding acids and amines.

This compound exhibits biological activity that is closely associated with its structural analogs, particularly lidocaine. It has been studied for its potential local anesthetic properties and antiarrhythmic effects. Research indicates that compounds with similar structures can modulate sodium channels in neuronal tissues, leading to analgesic effects. The diethylamino group likely enhances lipophilicity, facilitating membrane penetration and increasing potency .

Synthesis of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride typically involves several steps:

  • Formation of the Acetamide: Starting from 4-(diethylamino)-2-methylphenylamine, an acylation reaction with acetyl chloride or acetic anhydride can yield the acetamide derivative.
  • Chlorination: The introduction of the chloro group is usually achieved via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
  • Hydrochloride Salt Formation: The final step involves neutralizing the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility for pharmaceutical applications .

The primary applications of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride include:

  • Pharmaceutical Testing: Used as a reference standard in analytical chemistry for quality control in drug formulations containing lidocaine.
  • Research: Investigated for its pharmacological properties related to local anesthesia and potential therapeutic uses in pain management.

Interaction studies involving this compound focus on its effects on sodium channels and its interactions with other pharmacological agents. Research suggests that it may enhance or inhibit the action of local anesthetics when used in combination therapies. Understanding these interactions is crucial for optimizing dosage regimens and minimizing adverse effects during clinical use .

Several compounds share structural similarities with 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride. These include:

  • Lidocaine: A widely used local anesthetic with similar mechanisms of action but differing side chains.
  • Bupivacaine: Another local anesthetic known for its longer duration of action; it contains a butyl side chain instead of diethylamino.
  • Mepivacaine: Similar in structure but lacks the chloro substituent; it is also utilized as a local anesthetic.

Comparison Table

Compound NameStructure FeaturesPrimary Use
2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochlorideChloro group, diethylamino side chainPharmaceutical testing
LidocaineAmino group, no chloro substituentLocal anesthetic
BupivacaineButyl side chainLong-acting local anesthetic
MepivacaineNo chloro substituentLocal anesthetic

This comparison highlights the uniqueness of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride due to its specific chlorinated structure and its role as an impurity reference material in lidocaine formulations.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

290.0952687 g/mol

Monoisotopic Mass

290.0952687 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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